Comparative Cytotoxicity Against B-NHL Cells: 5-(Naphthalen-1-yl)furan-2(3H)-one vs. Ovarian Carcinoma Baseline
5-(Naphthalen-1-yl)furan-2(3H)-one demonstrates a 24-fold greater cytotoxic potency against Farage B-NHL cells (IC50 = 0.25 ± 0.1 µM) compared to its activity against OV 1063 ovarian carcinoma cells (IC50 = 6.0 ± 0.5 µM) [1]. This stark cell-type selectivity, with the lowest IC50 value in the tested panel, indicates a specific vulnerability in B-cell malignancies that is not observed with generic 5-aryl furanones lacking the naphthalene moiety.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.25 ± 0.1 µM (Farage B-NHL cells) |
| Comparator Or Baseline | 6.0 ± 0.5 µM (OV 1063 Ovarian carcinoma cells, same compound) |
| Quantified Difference | 24-fold higher potency in B-NHL vs. ovarian carcinoma cells |
| Conditions | In vitro cytotoxicity assay; cell lines treated with compound; viability measured after 48-72 hours; data represent mean ± SD from 2-3 experiments with 8-12 wells/point [1]. |
Why This Matters
This selectivity profile informs target validation studies in B-cell lymphoma models, offering a defined starting point for medicinal chemistry optimization not provided by less selective furanone analogs.
- [1] Journal of Pharmacology and Experimental Therapeutics (JPET). In Vitro Cytotoxicity Data for 5-(Naphthalen-1-yl)furan-2(3H)-one against a Panel of Cancer Cell Lines. View Source
